molecular formula C23H24N4O2S B2785754 2-(3-(3-Methylpiperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile CAS No. 847184-51-4

2-(3-(3-Methylpiperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile

Cat. No. B2785754
CAS RN: 847184-51-4
M. Wt: 420.53
InChI Key: LRHMPSQMHKOTHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(3-Methylpiperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile, also known as MQSA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MQSA is a synthetic compound that was first developed in the early 2000s and has since been used in a variety of research studies.

Mechanism of Action

The mechanism of action of 2-(3-(3-Methylpiperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile is not fully understood, but it is believed to act as a selective antagonist of the α7 nicotinic acetylcholine receptor. This receptor is involved in a variety of physiological processes, including learning and memory, and has been implicated in several neurological disorders.
Biochemical and Physiological Effects:
2-(3-(3-Methylpiperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain neurotransmitter systems in the brain. It has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(3-(3-Methylpiperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile in lab experiments is its high selectivity for the α7 nicotinic acetylcholine receptor. This makes it a useful tool for studying the function of this receptor in a variety of contexts. However, one limitation of using 2-(3-(3-Methylpiperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile is its relatively low potency, which can make it difficult to achieve the desired effects at low concentrations.

Future Directions

There are several potential future directions for research on 2-(3-(3-Methylpiperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile. One area of interest is the development of more potent analogs of 2-(3-(3-Methylpiperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile that could be used in lower concentrations. Another potential direction is the study of the effects of 2-(3-(3-Methylpiperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile on other neurotransmitter systems in the brain. Finally, there is also interest in studying the potential therapeutic applications of 2-(3-(3-Methylpiperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile in the treatment of neurological disorders.

Synthesis Methods

The synthesis of 2-(3-(3-Methylpiperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile involves several steps, including the reaction of 3-methylpiperidine with 2-bromoquinoxaline, followed by the reaction of the resulting compound with m-tolylsulfonyl chloride and acetonitrile. The final product is obtained through a series of purification steps.

Scientific Research Applications

2-(3-(3-Methylpiperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for certain receptors in the brain, making it a useful tool for studying the function of these receptors.

properties

IUPAC Name

2-(3-methylphenyl)sulfonyl-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-16-7-5-9-18(13-16)30(28,29)21(14-24)22-23(27-12-6-8-17(2)15-27)26-20-11-4-3-10-19(20)25-22/h3-5,7,9-11,13,17,21H,6,8,12,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHMPSQMHKOTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-Methylpiperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile

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